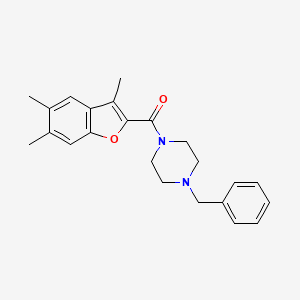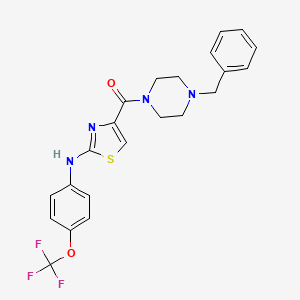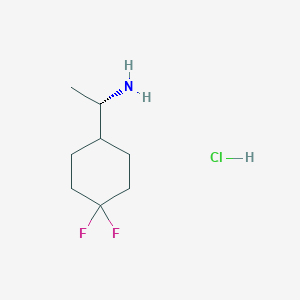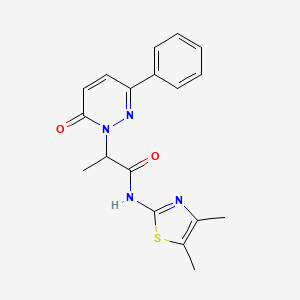![molecular formula C20H25NO2S2 B2434610 2-[4-(propan-2-ylsulfanyl)fenil]-N-[4-(tiofen-2-il)oxan-4-il]acetamida CAS No. 2034507-92-9](/img/structure/B2434610.png)
2-[4-(propan-2-ylsulfanyl)fenil]-N-[4-(tiofen-2-il)oxan-4-il]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(isopropylthio)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide is a useful research compound. Its molecular formula is C20H25NO2S2 and its molecular weight is 375.55. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(isopropylthio)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(isopropylthio)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis, particularly in creating more complex molecules for research.
Biology: Potential as a ligand in biochemical studies, investigating enzyme interactions and inhibitor designs.
Medicine: Investigated for possible therapeutic applications, especially due to its aromatic structure, which might interact with biological receptors.
Industry: Could serve as a precursor in the manufacture of pharmaceuticals or as a part of material science research for developing new polymers or coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Typically, the synthesis involves multiple steps: starting from commercially available reactants, a series of reactions including acylation, thiolation, and coupling reactions form the final compound. The choice of solvents, catalysts, and temperature control are crucial to yield and purity.
Industrial Production Methods: Industrial production might leverage flow chemistry techniques to streamline synthesis and scale up the production while maintaining strict control over reaction conditions to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: It undergoes oxidation, potentially at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, affecting the structure significantly.
Substitution: Electrophilic aromatic substitution reactions, especially at the phenyl and thiophene rings, are possible.
Common Reagents and Conditions:
Oxidation: Using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: Sodium borohydride or lithium aluminium hydride could be employed.
Substitution: Various halogens and metal catalysts (e.g., palladium) under controlled temperatures.
Major Products Formed: These reactions produce a range of derivatives like sulfoxides, reduced amides, and halogenated aromatics.
Mecanismo De Acción
Molecular Targets and Pathways: Likely targets include various enzymes and receptors due to its aromatic and heterocyclic structures. The exact mechanism might involve binding to specific protein sites, altering their function or stability. Research is ongoing to pinpoint the precise pathways.
Comparación Con Compuestos Similares
"2-(4-(methylthio)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide"
"2-(4-(isopropylthio)phenyl)-N-(4-(thiophen-2-yl)butyramide"
"4-(isopropylthio)-N-(4-(thiophen-2-yl)butyramide)benzamide"
Uniqueness: The presence of the isopropylthio and tetrahydro-2H-pyran groups distinguishes it from its analogs, potentially offering different reactivity and binding characteristics. These structural features might endow it with unique chemical properties and biological activities.
Now, I want to learn about YOU: what got you interested in this compound?
Propiedades
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-(4-thiophen-2-yloxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2/c1-15(2)25-17-7-5-16(6-8-17)14-19(22)21-20(9-11-23-12-10-20)18-4-3-13-24-18/h3-8,13,15H,9-12,14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMUFWJGRCKOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2434527.png)

![2-(3,9-dimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetamide](/img/structure/B2434529.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2434531.png)
![3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide](/img/structure/B2434534.png)



![methyl 3-carbamoyl-2-(4-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2434538.png)

![methyl 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2434540.png)
![Ethyl 3-[3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2434543.png)
![2-[3-(2,5-Dimethylpyrrol-1-yl)thiophen-2-yl]-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2434544.png)
![3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2434546.png)
